molecular formula C10H20O2Si B12570385 Dicyclobutyl(dimethoxy)silane CAS No. 289490-20-6

Dicyclobutyl(dimethoxy)silane

Cat. No.: B12570385
CAS No.: 289490-20-6
M. Wt: 200.35 g/mol
InChI Key: IZYWPGNHVHQGAG-UHFFFAOYSA-N
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Description

Dicyclobutyl(dimethoxy)silane is an organosilicon compound characterized by a silicon atom bonded to two cyclobutyl groups and two methoxy groups. Its molecular formula is C₁₀H₂₀O₂Si, and it functions as a silane coupling agent or electron donor in catalytic systems.

Properties

CAS No.

289490-20-6

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

di(cyclobutyl)-dimethoxysilane

InChI

InChI=1S/C10H20O2Si/c1-11-13(12-2,9-5-3-6-9)10-7-4-8-10/h9-10H,3-8H2,1-2H3

InChI Key

IZYWPGNHVHQGAG-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1CCC1)(C2CCC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicyclobutyl(dimethoxy)silane typically involves the reaction of cyclobutylmagnesium bromide with dimethoxychlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

2C4H7MgBr+Si(OCH3)2ClSi(C4H7)2(OCH3)2+2MgBrCl2 \text{C}_4\text{H}_7\text{MgBr} + \text{Si(OCH}_3\text{)}_2\text{Cl} \rightarrow \text{Si(C}_4\text{H}_7\text{)}_2\text{(OCH}_3\text{)}_2 + 2 \text{MgBrCl} 2C4​H7​MgBr+Si(OCH3​)2​Cl→Si(C4​H7​)2​(OCH3​)2​+2MgBrCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silanes with reduced alkoxy groups.

    Substitution: The methoxy groups in this compound can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

    Oxidation: Silanols, siloxanes.

    Reduction: Silanes with reduced alkoxy groups.

    Substitution: Silanes with substituted functional groups.

Scientific Research Applications

Dicyclobutyl(dimethoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dicyclobutyl(dimethoxy)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form covalent bonds with oxygen, nitrogen, and other elements, leading to the formation of stable compounds. The methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the compound’s applications in surface modification and material synthesis.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and applications of dicyclobutyl(dimethoxy)silane with analogous compounds:

Compound Substituents Molecular Formula Primary Applications Key Properties
This compound Cyclobutyl, methoxy C₁₀H₂₀O₂Si Silane coupling, catalysis (inferred) Moderate steric hindrance, potential for tailored reactivity in polymer synthesis
Dicyclopentyl(dimethoxy)silane Cyclopentyl, methoxy C₁₂H₂₄O₂Si Ziegler-Natta catalyst external donor for polypropylene polymerization High isospecificity, strong chain transfer reactivity with hydrogen
Diisopropyl(dimethoxy)silane Isopropyl, methoxy C₈H₂₀O₂Si Polymerization catalysis, adhesion promoters Lower steric bulk, balanced reactivity in hydrogen transfer
Diisobutyl(dimethoxy)silane (DIBMS) Isobutyl, methoxy C₁₀H₂₄O₂Si High-performance adhesives, sealants, coatings, plastics/rubber industries High hydrolytic stability, CAGR of 6.5% (2023–2032) driven by automotive demand
(3-Chloropropyl)dimethoxy(methyl)silane Chloropropyl, methyl, methoxy C₆H₁₄ClO₂Si Adhesion enhancement in coatings, composites, and medical devices Combines reactivity of chloropropyl and methoxy groups for covalent bonding

Performance in Catalysis

In Ziegler-Natta catalyst systems, the choice of external donor significantly impacts polymerization efficiency:

  • Dicyclopentyl(dimethoxy)silane (DCPDMSi) : Exhibits superior isospecificity compared to diisopropyl(dimethoxy)silane (DIPDMSi) and cyclohexyl methyl(dimethoxy)silane (CMDMSi), making it ideal for producing high-stereoregular polypropylene .

Hydrolytic Stability and Reactivity

  • Methoxy vs. Ethoxy Groups: Methoxy-substituted silanes (e.g., dimethoxy(methyl)silane) hydrolyze faster than ethoxy analogs, enabling rapid silanol formation for crosslinking in adhesives and coatings .
  • Cyclobutyl Groups : The cyclobutyl substituents in this compound likely provide greater steric hindrance than linear alkyl groups (e.g., isobutyl), slowing hydrolysis and extending shelf life compared to DIBMS .

Industrial and Market Trends

Demand Drivers

  • DIBMS : The global DIBMS market is projected to grow from $230 million (2023) to $410 million by 2032, driven by automotive adhesives and high-purity applications in electronics .
  • Cycloalkyl-Substituted Silanes : Cyclopentyl and cyclohexyl variants dominate polypropylene production, but cyclobutyl analogs could fill niche roles requiring intermediate steric effects .

Challenges and Opportunities

  • Regulatory Compliance : Silanes with reactive substituents (e.g., chloropropyl) face stringent safety regulations, whereas this compound’s inert cyclobutyl groups may simplify compliance .
  • Customization : Advances in substituent engineering (e.g., blending cyclobutyl with methoxy groups) could optimize silanes for emerging applications like flexible electronics or biocompatible coatings .

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